molecular formula C19H13NO4 B386427 [1,1'-biphenyl]-4-yl 2-nitrobenzoate

[1,1'-biphenyl]-4-yl 2-nitrobenzoate

Cat. No.: B386427
M. Wt: 319.3g/mol
InChI Key: VMHFGGDTXORBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-biphenyl]-4-yl 2-nitrobenzoate: is an organic compound with the molecular formula C19H13NO4 It is a derivative of biphenyl and benzoic acid, where the biphenyl group is attached to the 2-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate can be synthesized through a series of organic reactions. One common method involves the esterification of biphenyl-4-ol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the biphenyl-4-ol and 2-nitrobenzoyl chloride being dissolved in an organic solvent like dichloromethane. The mixture is then stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of biphenyl-4-yl 2-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-ol and 2-nitrobenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Biphenyl-4-yl 2-aminobenzoate.

    Substitution: Various substituted biphenyl-4-yl benzoates.

    Hydrolysis: Biphenyl-4-ol and 2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, biphenyl-4-yl 2-nitrobenzoate can be used as a probe to study enzyme interactions and metabolic pathways

Industry: In the industrial sector, biphenyl-4-yl 2-nitrobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of biphenyl-4-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Biphenyl-4-yl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Biphenyl-4-yl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

    Biphenyl-4-yl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group, resulting in different chemical behavior.

Uniqueness: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is unique due to the presence of both the biphenyl and nitrobenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3g/mol

IUPAC Name

(4-phenylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C19H13NO4/c21-19(17-8-4-5-9-18(17)20(22)23)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

VMHFGGDTXORBNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.